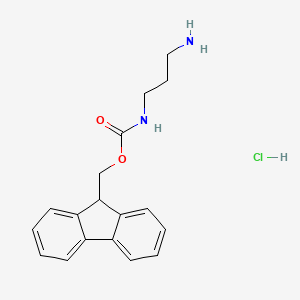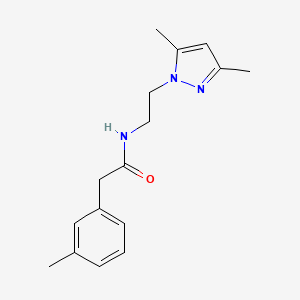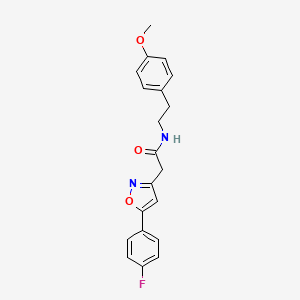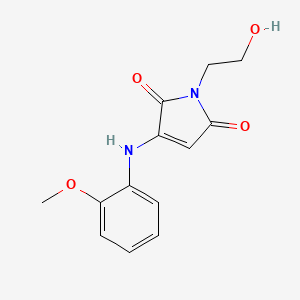
N-(2-ethoxyphenyl)-2-fluoro-5-(N-phenethylsulfamoyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-2-fluoro-5-(N-phenethylsulfamoyl)benzamide, also known as ESI-09, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. Its unique chemical structure and mechanism of action make it a promising candidate for drug development.
Mecanismo De Acción
N-(2-ethoxyphenyl)-2-fluoro-5-(N-phenethylsulfamoyl)benzamide acts as a selective inhibitor of RAC1 by binding to its switch II region, which is essential for its activation. By inhibiting RAC1 activity, N-(2-ethoxyphenyl)-2-fluoro-5-(N-phenethylsulfamoyl)benzamide can disrupt various cellular processes, including cytoskeletal dynamics, gene expression, and signaling pathways.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-2-fluoro-5-(N-phenethylsulfamoyl)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell migration, invasion, and proliferation. It can also induce apoptosis and cell cycle arrest in cancer cells. Additionally, N-(2-ethoxyphenyl)-2-fluoro-5-(N-phenethylsulfamoyl)benzamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-ethoxyphenyl)-2-fluoro-5-(N-phenethylsulfamoyl)benzamide has several advantages for lab experiments, including its high selectivity and potency for RAC1 inhibition. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of N-(2-ethoxyphenyl)-2-fluoro-5-(N-phenethylsulfamoyl)benzamide is its poor solubility in water, which can affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several potential future directions for the research and development of N-(2-ethoxyphenyl)-2-fluoro-5-(N-phenethylsulfamoyl)benzamide. One area of interest is its potential therapeutic applications in cancer, where it could be used as a targeted therapy to inhibit tumor growth and metastasis. Additionally, N-(2-ethoxyphenyl)-2-fluoro-5-(N-phenethylsulfamoyl)benzamide could be further optimized to improve its solubility and bioavailability, making it more effective in vivo. Finally, the development of novel RAC1 inhibitors based on the structure of N-(2-ethoxyphenyl)-2-fluoro-5-(N-phenethylsulfamoyl)benzamide could lead to the discovery of new drugs for various diseases.
Métodos De Síntesis
The synthesis of N-(2-ethoxyphenyl)-2-fluoro-5-(N-phenethylsulfamoyl)benzamide involves a multistep process that includes the reaction of 2-fluorobenzoyl chloride with N-phenethylsulfonamide, followed by the reaction of the resulting intermediate with 2-ethoxyaniline. The final product is obtained after purification and characterization using various analytical techniques.
Aplicaciones Científicas De Investigación
N-(2-ethoxyphenyl)-2-fluoro-5-(N-phenethylsulfamoyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the activity of RAC1, a protein that plays a critical role in cell migration, proliferation, and survival.
Propiedades
IUPAC Name |
N-(2-ethoxyphenyl)-2-fluoro-5-(2-phenylethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O4S/c1-2-30-22-11-7-6-10-21(22)26-23(27)19-16-18(12-13-20(19)24)31(28,29)25-15-14-17-8-4-3-5-9-17/h3-13,16,25H,2,14-15H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXASZCTROQKHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCCC3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-fluoro-5-(N-phenethylsulfamoyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2534873.png)
![[2-(4-Nitroanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2534874.png)



![4-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2534881.png)

![4-chloro-2-{[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino}phenol](/img/structure/B2534885.png)
![2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2534887.png)

![2-[(E)-2-(dimethylamino)ethenyl]-4-(2-methoxyphenyl)-6-methylpyridine-3,5-dicarbonitrile](/img/structure/B2534890.png)
